molecular formula C11H12BrN3 B13429278 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B13429278
M. Wt: 266.14 g/mol
InChI Key: VFSMQRKGSNVKMU-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyl-1-ethyl-1H-pyrazole, followed by coupling with a pyridine derivative. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products of these reactions depend on the nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative.

Mechanism of Action

The mechanism of action of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: This compound is structurally similar but lacks the pyrazole moiety.

    4-(Bromomethyl)pyridine: Similar in structure but without the ethyl and pyrazole groups.

Uniqueness

2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both a bromomethyl group and a pyrazole ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

2-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSMQRKGSNVKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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